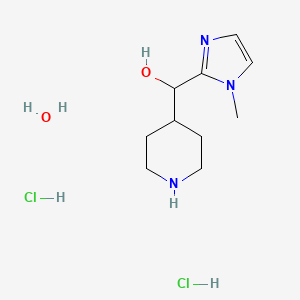

(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-piperidin-4-ylmethanol;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH.H2O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8;;;/h6-9,11,14H,2-5H2,1H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVCHNJGGMFARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CCNCC2)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate typically involves the reaction of 1-methylimidazole with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can also undergo reduction reactions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permangan

Biological Activity

The compound (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate is a unique organic molecule featuring both imidazole and piperidine moieties. This structure suggests a range of potential biological activities, particularly in antimicrobial and central nervous system (CNS) applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 195.26 g/mol. The presence of functional groups such as hydroxyl (-OH) and amine (-NH) enhances its chemical reactivity, making it a candidate for diverse biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O |

| Molecular Weight | 195.26 g/mol |

| Solubility | High (dihydrochloride form) |

| Melting Point | Not specified |

Antimicrobial Properties

Compounds with similar structural features to (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol have demonstrated notable antimicrobial activities. Imidazole derivatives are particularly recognized for their antifungal and antibacterial properties, while piperidine derivatives have shown potential in various antimicrobial assays. However, specific studies on this compound's antimicrobial efficacy are still lacking.

CNS Effects

Imidazole-containing compounds often interact with neurotransmitter systems, suggesting potential psychoactive properties. While no direct studies have been published regarding the CNS effects of (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate, its structural similarities to known psychoactive substances warrant further investigation.

Synthesis and Modifications

The synthesis of (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate can be achieved through various synthetic routes, allowing for modifications that could enhance its biological activity or specificity. For example, altering the substituents on the imidazole or piperidine rings may yield derivatives with improved pharmacological profiles.

Study 1: Antimicrobial Activity

A study examining similar imidazole derivatives found significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Study 2: Psychoactive Potential

Research on related compounds indicated that modifications to the piperidine ring could influence binding affinity to serotonin receptors, suggesting potential antidepressant effects . Further exploration into (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate's interactions with these receptors is warranted.

Comparison with Similar Compounds

4-Piperidinyl(2-pyridinyl)methanol Dihydrochloride

- Structure : Replaces the 1-methylimidazole group with a pyridine ring.

- Its lower hydrogen-bonding capacity may decrease solubility in polar solvents .

Piperidin-4-yl(2-thienyl)methanol

1-(1-Ethyl-1H-imidazol-2-yl)piperazine Dihydrochloride

- Structure: Replaces the piperidinyl-methanol backbone with piperazine and an ethylimidazole group.

- The ethyl group may confer higher metabolic stability than the methyl group in the target compound .

Functional Group Modifications

[2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride

2-(4-Piperidinyl)-1H-benzimidazole Dihydrochloride Hydrate

- Structure : Substitutes imidazole with benzimidazole.

- The dihydrochloride hydrate form mirrors the target compound’s solubility advantages .

Salt and Hydration Effects

Compounds like [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine Dihydrochloride Hydrate (QK-2536) share the dihydrochloride hydrate formulation with the target compound. This salt form is critical for:

- Solubility: Enhanced dissolution in polar solvents (e.g., water or ethanol).

- Stability : Reduced hygroscopicity compared to freebase forms.

- Bioavailability : Improved absorption in gastrointestinal or cellular environments .

Research Implications and Gaps

While structural analogs highlight the importance of heterocycle selection and salt formulation, direct pharmacological data for the target compound remain scarce. Future studies should prioritize:

- Activity assays : Compare antimicrobial or receptor-binding efficacy against pyrazole derivatives (e.g., ’s phenylpyrazole compounds) .

- Solubility studies: Quantify the dihydrochloride hydrate’s performance against non-salt analogs.

- Metabolic profiling: Evaluate the impact of methanol vs. amine functional groups on pharmacokinetics .

Q & A

Q. Key Conditions :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–80°C (step-dependent) | Minimize side reactions |

| Solvent | Dichloromethane, DMF, or ethanol | Enhance solubility/reactivity |

| Reaction Time | 1–24 hours (step-dependent) | Maximize yield and purity |

Purification : Recrystallization from ethanol/water mixtures or gradient chromatography (silica gel) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Answer:

Discrepancies in NMR, IR, or mass spectra often arise from tautomerism, hydrate variability, or salt dissociation. Methodological strategies include:

- Complementary techniques : Use X-ray crystallography to confirm solid-state structure and compare with solution-state NMR (e.g., H, C, 2D-COSY) .

- Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., imidazole ring proton exchange) .

- Hydrate stability testing : Conduct thermogravimetric analysis (TGA) to distinguish bound vs. free water, which affects spectral interpretations .

Example : A 2022 study resolved imidazole tautomerism by correlating H NMR chemical shifts with DFT-calculated structures .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on safety data sheets (SDS) and analogous compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

- Inhalation : Move to fresh air; monitor for respiratory irritation .

- Skin contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What strategies optimize yield and purity in multi-step syntheses of this compound?

Answer:

Yield Optimization :

Q. Purity Control :

- In-process monitoring : Use TLC or HPLC to track intermediate purity at each step .

- Salt crystallization : Adjust HCl concentration during dihydrochloride formation to minimize byproducts (e.g., mono-HCl salts) .

Case Study : A 2025 protocol achieved >95% purity by isolating intermediates via flash chromatography before final salt formation .

Basic: How does the dihydrochloride hydrate form influence the compound’s physicochemical properties?

Answer:

The dihydrochloride hydrate:

- Enhances solubility : Polar salts improve aqueous solubility (critical for in vitro assays) compared to the free base .

- Reduces hygroscopicity : Hydrate formation stabilizes the compound against moisture absorption, simplifying storage .

- Alters melting point : The salt form typically exhibits a higher decomposition temperature (>200°C) than the free base .

Q. Key Data :

| Property | Free Base | Dihydrochloride Hydrate |

|---|---|---|

| Solubility (H₂O) | <1 mg/mL | >50 mg/mL |

| Hygroscopicity | High | Moderate |

| Thermal Stability | Decomposes at 150°C | Stable up to 220°C |

Advanced: How do structural modifications to the imidazole or piperidine moieties affect biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Experimental Design :

- In vitro assays : Compare IC₅₀ values against GPCRs or kinases using analogs with varied substituents .

- Molecular docking : Model interactions with active sites (e.g., hydrogen bonding with the piperidine nitrogen) .

Example : A 2025 study showed that replacing the piperidine with morpholine reduced affinity by 10-fold, highlighting the role of nitrogen basicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.